A Technical Guide to the Natural Abundance and Isolation of Longifolene from Pinus roxburghii
A Technical Guide to the Natural Abundance and Isolation of Longifolene from Pinus roxburghii
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of longifolene, a significant sesquiterpene, with a specific focus on its primary natural source, Pinus roxburghii (Chir Pine), and the detailed methodologies for its isolation and purification. Longifolene's unique tricyclic structure and its availability from natural resources make it a valuable starting material for organic synthesis and a subject of interest in pharmaceutical research.
Introduction to Longifolene
Longifolene is a naturally occurring chiral tricyclic sesquiterpene hydrocarbon.[1][2][3] With the chemical formula C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol , it is a colorless to pale-yellow oily liquid.[1][4][5] Found primarily in the high-boiling fraction of certain pine resins, its name is derived from Pinus longifolia, an obsolete name for Pinus roxburghii, from which it was first isolated.[1][2][3][6] The (+)-longifolene enantiomer is the form commonly found in pines and other higher plants.[2][3] Due to its compact structure and lack of functional groups, longifolene serves as an attractive target for synthetic methodologies and as a precursor for the synthesis of other complex molecules, including fragrances and the chiral hydroborating agent, dilongifolylborane.[1][3]
Natural Sources and Abundance
Longifolene is predominantly found in the essential oils of various coniferous trees, particularly those of the Pinus genus.[7] Turpentine oil obtained from the oleoresin of Pinus roxburghii is one of the most significant commercial sources, containing as much as 20% longifolene.[2] The oleoresin from this species, commonly known as Chir pine, is a major source of turpentine oil in India.[6] The composition of the essential oil can vary based on geography, climate, and the specific part of the plant used for extraction (needles, bark, cone).[8][9]
| Plant Source | Plant Part | Longifolene Content (% of Essential Oil) | Reference |
| Pinus roxburghii Sarg. | Oleoresin | 2-10% (in turpentine oil fraction) | [6] |
| Pinus roxburghii Sarg. | Oleoresin | up to 20% (in turpentine) | [2] |
| Pinus roxburghii Sarg. | Needles | 0.87% | [9] |
| Pinus pinaster | Steam Volatile Oil | 16% | [6] |
| Scapania undulata (Liverwort) | Steam Volatile Oil | 46% | [6] |
| Pinus densiflora | Wood | 19.71% | [10] |
Table 1: Comparative summary of longifolene content in the essential oils from various natural sources.
The oleoresin of Pinus roxburghii is a complex mixture. On average, the turpentine oil fraction derived from it contains α-pinene (20-30%), β-pinene (5-10%), Δ³-carene (55-65%), and a smaller fraction of longifolene and other terpenes (2-10%).[6]
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol [5] |
| Appearance | Colorless to pale-yellow oily liquid[1][4] |
| Odor | Woody, spicy[4] |
| Boiling Point | ~255 °C (at 760 mmHg) |
| Specific Gravity | ~0.930 g/cm³ @ 25 °C[11] |
| Refractive Index | ~1.500 @ 20 °C |
| Solubility | Insoluble in water; Soluble in organic solvents[4] |
Table 2: Key physicochemical properties of Longifolene.
Isolation and Purification from Pinus roxburghii
The industrial isolation of longifolene from Pinus roxburghii is a multi-step process that begins with the collection of oleoresin and culminates in high-purity longifolene through distillation and chromatographic techniques.
Step 1: Oleoresin Tapping
Oleoresin is harvested from mature Pinus roxburghii trees. This is typically done using methods that involve making incisions in the bark and collecting the exuded resin. The yield and quality of the oleoresin can be influenced by environmental factors such as temperature and humidity, as well as the specific tapping technique employed.[12]
Step 2: Extraction of Essential Oil via Steam Distillation
The crude oleoresin is subjected to steam distillation to separate the volatile components (turpentine oil) from the non-volatile components (rosin).[6] Steam is passed through the oleoresin, causing the essential oils, including longifolene, to vaporize.[7] The vapor mixture is then condensed and collected, where the oil and water layers separate.[7]
Step 3: Fractional Distillation
The collected turpentine oil is a mixture of various terpenes with different boiling points.[6] Fractional distillation is employed to separate these components.[13] Since longifolene is a sesquiterpene, it has a higher boiling point than the more volatile monoterpenes like α-pinene, β-pinene, and carene.[2][14] The crude turpentine is heated in a distillation column, and fractions are collected at different temperature ranges. Longifolene is concentrated in the higher-boiling point fractions.[14]
Step 4: Column Chromatography for Final Purification
For obtaining high-purity longifolene, the enriched fraction from distillation is further purified using column chromatography.[15][16] This technique separates compounds based on their differential adsorption to a solid stationary phase.[15] Since longifolene is a non-polar hydrocarbon, it elutes relatively early when using a polar stationary phase like silica gel and a non-polar mobile phase.
| Component | Retention Time (min) | Percentage (%) |
| α-Pinene | 6.037 | 29.3 |
| 3-Carene | 7.336 | 14.2 |
| Caryophyllene | - | 21.9 |
| Longifolene | - | (Varies, typically 2-10%) |
| Other Terpenes | Various | Balance |
Table 3: A representative chemical composition of essential oil from Pinus roxburghii needles, indicating the presence of multiple terpenes alongside longifolene. Data adapted from GC-MS analysis.[9][17]
Experimental Protocols
The following sections provide detailed methodologies for the key laboratory-scale experiments involved in the isolation of longifolene.
Protocol 1: Steam Distillation of Pinus roxburghii Oleoresin
Objective: To extract the volatile essential oil (turpentine) from crude pine oleoresin.
Materials and Equipment:
-
Crude Pinus roxburghii oleoresin
-
Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver)[18]
-
Heating mantle or hot plate
-
Distilled water
-
Clamps and stands
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: Assemble the steam distillation unit. Ensure all glass joints are sealed and properly clamped.[18]
-
Charge the Flasks: Place approximately 1.25 L of distilled water into the boiling flask (steam generator).[18] Place a known quantity (e.g., 500 g) of crude oleoresin into the biomass flask.
-
Heating: Begin heating the boiling flask to generate steam. The steam will pass into the biomass flask, volatilizing the essential oils.[18]
-
Condensation: The steam and oil vapor mixture will travel to the condenser. Ensure a steady flow of cold water through the condenser jacket to efficiently condense the vapor into a liquid distillate.[18]
-
Collection: Collect the distillate, which consists of a biphasic mixture of essential oil and water (hydrosol), in the receiver.
-
Separation: Once the distillation is complete (no more oil is observed in the distillate), transfer the collected liquid to a separatory funnel. Allow the layers to separate fully. Drain the lower aqueous layer and collect the upper essential oil layer.
-
Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. Swirl the flask and then decant or filter the oil to remove the drying agent.
-
Yield Calculation: Weigh the final dried essential oil and calculate the yield as a percentage of the initial oleoresin weight.
Protocol 2: Fractional Distillation of Essential Oil
Objective: To enrich the longifolene content by separating it from more volatile monoterpenes.
Materials and Equipment:
-
Crude essential oil from Protocol 1
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, collection flasks)
-
Heating mantle with a stirrer
-
Thermometer
-
Vacuum source (optional, for reduced pressure distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. The fractionating column should be packed with a suitable material (e.g., Raschig rings or metal sponges) to increase the surface area for vapor-liquid equilibrium.
-
Charge the Flask: Place the crude essential oil into the round-bottom flask.
-
Heating: Gently heat the flask. The mixture will begin to boil, and the vapor will rise through the fractionating column.[13]
-
Fraction Collection: Monitor the temperature at the top of the column. Collect the distillate in separate fractions based on the boiling point ranges.
-
Fraction 1 (Low-boiling): Collect the initial fraction, which will be rich in monoterpenes like α-pinene (BP: ~155°C) and Δ³-carene (BP: ~170°C).
-
Fraction 2 (Intermediate): Collect the fraction at an intermediate temperature range.
-
Fraction 3 (High-boiling): As the temperature rises above ~240-250°C, collect the fraction that will be enriched in sesquiterpenes, including longifolene.
-
-
Analysis: Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and identify the fraction with the highest concentration of longifolene.
Protocol 3: Purification by Column Chromatography
Objective: To isolate pure longifolene from the enriched fraction.
Materials and Equipment:
-
Longifolene-enriched fraction from Protocol 2
-
Glass chromatography column
-
Stationary Phase: Silica gel (60-120 mesh)
-
Mobile Phase: Non-polar solvent (e.g., n-hexane)
-
Sample application tools (pipette)
-
Collection tubes or flasks
-
Cotton or glass wool plug[19]
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton wool at the bottom of the column.[20]
-
In a beaker, create a slurry of silica gel in n-hexane.[19][21]
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[20] Do not let the column run dry.
-
-
Sample Loading:
-
Elution:
-
Add n-hexane to the top of the column and begin collecting the eluent in fractions.
-
Since longifolene is a hydrocarbon, it will have a weak affinity for the polar silica gel and will travel down the column relatively quickly with the non-polar n-hexane eluent.[19] More polar compounds will be retained on the column for longer.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) or GC-MS to identify which fractions contain pure longifolene.
-
-
Solvent Evaporation:
-
Combine the pure longifolene fractions and remove the n-hexane using a rotary evaporator to yield the purified compound.
-
Visualized Workflows and Relationships
References
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- 7. tradeigbo.com [tradeigbo.com]
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- 9. Pinus Roxburghii essential oil anticancer activity and chemical composition evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. bepls.com [bepls.com]
- 13. youtube.com [youtube.com]
- 14. Exploring Longifolene and Its Role in Good Scents and Synthetic Resin - [linxingpinechem.com]
- 15. column-chromatography.com [column-chromatography.com]
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- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. engineering.iastate.edu [engineering.iastate.edu]
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- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
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